4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol

Catalog No.
S13057691
CAS No.
627523-03-9
M.F
C18H22Cl2N2O
M. Wt
353.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylami...

CAS Number

627523-03-9

Product Name

4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol

IUPAC Name

4-[2-[2-[2-(2,4-dichlorophenyl)ethylamino]ethylamino]ethyl]phenol

Molecular Formula

C18H22Cl2N2O

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C18H22Cl2N2O/c19-16-4-3-15(18(20)13-16)8-10-22-12-11-21-9-7-14-1-5-17(23)6-2-14/h1-6,13,21-23H,7-12H2

InChI Key

ZCFPXAUIAQVDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCCNCCC2=C(C=C(C=C2)Cl)Cl)O

The compound 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is a complex organic molecule characterized by multiple amine and phenolic functional groups. Its structure features a central phenolic core connected to a chain of ethylamino groups, with a 2,4-dichlorophenyl substituent, which contributes to its potential biological activity and chemical reactivity. The presence of chlorine atoms in the aromatic ring enhances the compound's lipophilicity, influencing its interaction with biological systems.

The chemical reactivity of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol can be attributed to its functional groups:

  • Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Phenolic Reactions: The hydroxyl group can participate in electrophilic aromatic substitution or form esters and ethers through reactions with acyl chlorides or alkyl halides.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones or other oxidized derivatives under certain conditions.

These reactions can lead to the formation of various derivatives that may exhibit altered biological properties.

The biological activity of this compound is largely influenced by the 2,4-dichlorophenyl moiety, which is known for its antimicrobial properties. Compounds containing similar structures have been studied for:

  • Antimicrobial Effects: Many derivatives have shown efficacy against bacteria and fungi.
  • Antidepressant Activity: Some analogs have been investigated for their potential use in treating mood disorders due to their interaction with neurotransmitter systems.
  • Anti-inflammatory Properties: The phenolic structure is often associated with anti-inflammatory effects, making these compounds candidates for therapeutic applications.

Research into the specific biological activities of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is limited but suggests potential utility in pharmacological applications.

The synthesis of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol typically involves multi-step organic synthesis techniques:

  • Formation of the Dichlorophenyl Ethylamine: Starting from 2,4-dichlorobenzaldehyde, a series of reactions involving reduction and amination can yield the ethylamine derivative.
  • Building the Ethylene Amine Chain: Successive alkylation reactions can introduce ethylene diamine units to build the desired chain length.
  • Phenolic Hydroxyl Group Introduction: Finally, the phenolic group can be introduced through hydroxylation or by using a phenol derivative in the reaction sequence.

These steps require careful control of reaction conditions to ensure high yield and purity.

The potential applications of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol include:

  • Pharmaceuticals: As a candidate for drug development targeting antimicrobial or anti-inflammatory pathways.
  • Agricultural Chemicals: Its structural similarity to herbicides suggests potential use in crop protection formulations.
  • Chemical Intermediates: In synthetic organic chemistry as a precursor for more complex molecules.

Studies on the interactions of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol with biological targets are essential for understanding its pharmacodynamics. Key areas include:

  • Protein Binding: Investigating how this compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolism Studies: Understanding how this compound is metabolized in biological systems helps predict its efficacy and safety profile.
  • Synergistic Effects: Evaluating its interactions with other drugs could reveal potential for combination therapies.

Several compounds share structural similarities with 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol. These include:

Compound NameStructureUnique Features
2,4-DichlorophenolC6H3Cl2OSimple chlorinated phenol; used as a precursor for herbicides .
Ethyl vanillinC9H10O3Flavoring agent; exhibits antioxidant properties .
1-(3-chloro-phenyl)-ethanoneC9H9ClOIntermediate in organic synthesis; used in pharmaceuticals .
3-(dimethylamino)-1-(3-methoxyphenyl)-1-propanoneC12H17NO3Antidepressant properties; interacts with serotonin receptors .

Uniqueness

The unique aspect of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol lies in its multi-amino structure combined with a phenolic core and dichlorinated aromatic ring. This configuration potentially allows for diverse biological interactions not seen in simpler compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

352.1109187 g/mol

Monoisotopic Mass

352.1109187 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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